1-(Methylsulfonyl)-3-pyrrolidinone
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Overview
Description
1-(Methylsulfonyl)-3-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-3-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of pyrrolidinone with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the base facilitating the formation of the methylsulfonyl group on the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-3-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methylsulfonyl)-3-pyrrolidinone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Methylsulfonyl)-3-pyrrolidinone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Methylsulfonylmethane: Used for its anti-inflammatory properties and as a dietary supplement.
Uniqueness: 1-(Methylsulfonyl)-3-pyrrolidinone is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-methylsulfonylpyrrolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-10(8,9)6-3-2-5(7)4-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYHEMPBFPYYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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